Methoxydiphenylphosphine
Overview
Description
C₁₃H₁₃OP . It is a colorless to light yellow liquid that is used primarily as a ligand in various catalytic reactions. The compound is known for its ability to form stable complexes with transition metals, making it valuable in both academic research and industrial applications .
Scientific Research Applications
Methoxydiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions such as hydroformylation, hydrogenation, and cross-coupling reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers
Mechanism of Action
Target of Action
The primary targets of Methoxydiphenylphosphine are currently unknown. The compound is a type of organophosphorus compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Therefore, its impact on bioavailability is currently unknown. It’s important to note that the pharmacokinetic properties of a compound can significantly influence its therapeutic potential .
Biochemical Analysis
Biochemical Properties
Methoxydiphenylphosphine plays a significant role in various biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with several enzymes and proteins, forming complexes that facilitate catalytic activities. For instance, this compound can act as a ligand in rhodium-catalyzed hydroformylation reactions, where it binds to the metal center and enhances the reaction’s efficiency . Additionally, it is involved in the formation of coordination complexes with metals such as cobalt and molybdenum, which are crucial in various biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, this compound can modulate the activity of enzymes involved in the hydroformylation of bishomoallylic alcohols, impacting cellular metabolism . Furthermore, its interaction with metal centers in enzymes can lead to changes in cell signaling pathways and gene expression, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions, which are essential for its catalytic activity. This compound binds to metal centers through its phosphorus atom, forming coordination complexes that facilitate various biochemical reactions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific reaction and metal involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to air and moisture, which can lead to its degradation and reduced efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its stability is maintained under controlled conditions . The temporal effects of this compound are crucial for understanding its long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance catalytic activities and improve metabolic processes without causing significant adverse effects . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular functions . Studies have shown that there are threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which toxic effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the hydroformylation pathway by modulating the activity of rhodium-catalyzed enzymes, leading to changes in the production of aldehydes and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as its affinity for metal ions and its sensitivity to air and moisture . Understanding its transport and distribution is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound can be localized to the mitochondria or endoplasmic reticulum, depending on the presence of specific targeting signals . This localization is crucial for its activity and function in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxydiphenylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:
(C6H5)2PH+CH3OH→(C6H5)2POCH3+H2
The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methoxydiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphine oxide.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Complexation: It forms stable complexes with transition metals, which are used in catalytic processes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and acids are used for substitution reactions.
Complexation: Transition metals like palladium, nickel, and rhodium are used to form complexes
Major Products
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Complexation: Metal-phosphine complexes
Comparison with Similar Compounds
Similar Compounds
Methyldiphenylphosphine: Similar structure but with a methyl group instead of a methoxy group.
Diphenylphosphine: Lacks the methoxy group.
Triphenylphosphine: Contains three phenyl groups instead of two
Uniqueness
Methoxydiphenylphosphine is unique due to its methoxy group, which imparts different electronic and steric properties compared to its analogs. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
Properties
IUPAC Name |
methoxy(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADXJFIBNEPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193202 | |
Record name | Methoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Methyl diphenylphosphinite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15500 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4020-99-9 | |
Record name | Methyl P,P-diphenylphosphinite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4020-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxydiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004020999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4020-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methoxydiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxydiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.